1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5), commonly abbreviated as DTBPMB or dtbpx, is a highly sterically hindered, bidentate organophosphorus ligand. It is fundamentally defined by its rigid o-xylene backbone and bulky di-tert-butylphosphine groups, which together dictate a specific coordination geometry (bite angle ~104°) and high electron-donating capacity when complexed with palladium [1]. In industrial and advanced laboratory procurement, DTBPMB is primarily sourced as the benchmark ligand for the highly selective alkoxycarbonylation of alkenes, most notably in the commercial 'Alpha process' for methyl methacrylate precursor synthesis [2]. Its baseline value proposition lies in its unparalleled ability to drive isomerizing methoxycarbonylation, converting both terminal and internal olefins into linear esters with near-perfect regioselectivity (>99%) and extraordinary turnover numbers, far exceeding the capabilities of standard aryl-substituted or flexible-backbone bisphosphines [1].
Substituting DTBPMB with generic bidentate phosphines (such as dppe, dppp, or BINAP) or its direct aryl analog, 1,2-bis(diphenylphosphinomethyl)benzene (dppx), results in catastrophic loss of both catalytic activity and regioselectivity [1]. The unique performance of DTBPMB relies on the extreme steric bulk of the tert-butyl groups, which creates a highly crowded palladium center that strictly disfavors the formation of branched acyl intermediates [2]. When less sterically demanding ligands or those with different electronic profiles (like aryl phosphines) are used, the reaction pathway shifts dramatically—either yielding unwanted alternating polyketones instead of methyl propanoate, producing complex mixtures of branched and linear isomers, or suffering from premature catalyst deactivation[1]. Consequently, for processes requiring high-purity linear esters from internal olefin feedstocks, generic substitution is not a viable procurement strategy, as the downstream purification costs and yield losses instantly negate any upfront ligand savings.
In the benchmark palladium-catalyzed methoxycarbonylation of ethylene to methyl propanoate, the DTBPMB (dtbpx) ligand demonstrates extraordinary catalytic efficiency that defines its industrial utility. Under standard operating conditions (e.g., 80–100 °C, 5–10 bar CO/ethylene), the Pd/DTBPMB system achieves Turnover Frequencies (TOF) exceeding 12,000 h⁻¹ and Turnover Numbers (TON) up to 100,000, with >99.9% selectivity for methyl propanoate [1]. In stark contrast, catalysts based on standard aryl-substituted diphosphines (such as dppf or dppo derivatives) exhibit moderate TOFs of only 300–400 h⁻¹ under similar conditions [2].
| Evidence Dimension | Catalytic Turnover Frequency (TOF) and Selectivity |
| Target Compound Data | TOF > 12,000 h⁻¹; >99.9% selectivity for methyl propanoate |
| Comparator Or Baseline | Standard aryl bisphosphines (e.g., dppf-based): TOF 300–400 h⁻¹ |
| Quantified Difference | >30-fold increase in reaction rate (TOF) with near-perfect selectivity |
| Conditions | Pd-catalyzed methoxycarbonylation of ethylene, 80-100 °C, 5-10 bar |
For process chemists and industrial buyers, this massive leap in TOF translates directly to lower catalyst loading requirements and highly efficient reactor throughput.
DTBPMB is uniquely capable of performing 'isomerizing methoxycarbonylation,' where it rapidly migrates the double bond of an internal olefin along the carbon chain before exclusively trapping it at the terminal position to form a linear ester. When applied to internal olefins like trans-4-octene or complex unsaturated fatty acids (e.g., methyl oleate), the Pd/DTBPMB catalyst yields the linear terminal ester with >99% regioselectivity [1]. Comparators lacking the extreme steric bulk of the di-tert-butyl groups, such as those with isopropyl or phenyl substituents, fail to exert the necessary steric pressure during the methanolysis step, resulting in complex mixtures of branched esters and significantly lower overall conversion rates [2].
| Evidence Dimension | Terminal (linear) ester regioselectivity from internal olefins |
| Target Compound Data | >99% regioselectivity for the linear terminal ester |
| Comparator Or Baseline | Less sterically hindered bisphosphines (e.g., isopropyl or phenyl analogs): Yield mixtures of branched and linear isomers |
| Quantified Difference | Near-absolute (>99%) control over linear regioselectivity vs. non-selective isomeric mixtures |
| Conditions | Pd-catalyzed carbonylation of internal olefins (e.g., methyl oleate) in methanol with acid promoter |
This enables the direct use of cheap, mixed internal olefin feedstocks (like waste plant oils) to produce high-value, pure linear difunctional monomers for polymer synthesis.
A critical failure mode in the carbonylation of alkenes using standard bidentate phosphines (like dppe or dppp) is the competing insertion of carbon monoxide and ethylene, which leads to the formation of alternating polyketones rather than the desired monomeric esters[1]. The rigid o-xylene backbone and the massive steric profile of the tert-butyl groups in DTBPMB prevent the coordination of a second ethylene molecule to the palladium-acyl intermediate. This steric gating completely shuts down the polymerization pathway, shifting the chemoselectivity entirely toward methanolysis. Consequently, DTBPMB maintains >99.9% chemoselectivity for the ester, whereas generic flexible-backbone bisphosphines default to polymer production under identical conditions [2].
| Evidence Dimension | Chemoselectivity (Ester vs. Polyketone) |
| Target Compound Data | >99.9% chemoselectivity for methyl propanoate (ester) |
| Comparator Or Baseline | Standard flexible bisphosphines (e.g., dppe, dppp): Yield primarily alternating polyketones |
| Quantified Difference | Complete mechanistic shift from polymerization to selective esterification |
| Conditions | Ethylene carbonylation in the presence of methanol and Pd(II) precursor |
Procuring DTBPMB guarantees that the reaction remains strictly monomeric, preventing reactor fouling by insoluble polyketones and ensuring maximum yield of the target ester.
DTBPMB is the mandatory ligand for the highly efficient methoxycarbonylation of ethylene. Its extreme TOF and perfect selectivity make it the only viable choice for producing methyl propanoate, the critical intermediate for methyl methacrylate (MMA) production at the hundreds-of-thousands-of-tonnes scale [1].
Because of its unique isomerizing carbonylation capability, DTBPMB is the premier choice for converting internal unsaturated fatty acids (e.g., oleic acid) into long-chain, linear α,ω-diesters (like 1,19-nonadecanedioic acid). These strictly linear monomers are essential for synthesizing high-performance, semi-crystalline polyamides and polyesters [2].
Beyond carbonylation, the robust Pd/DTBPMB hydride system is highly effective for the tandem olefin migration and hydrothiolation of allylbenzenes. It offers process chemists a reliable tool for synthesizing benzylic thioethers with high regioselectivity under mild conditions, leveraging the same steric control that governs its carbonylation success[3].
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